6-Bromo-1-methylindoline-2,3-dione fundamental properties
6-Bromo-1-methylindoline-2,3-dione fundamental properties
An In-Depth Technical Guide to 6-Bromo-1-methylindoline-2,3-dione: Core Properties and Scientific Insights
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-1-methylindoline-2,3-dione, also known as 6-Bromo-1-methylisatin, is a synthetic heterocyclic compound belonging to the isatin family. Isatin and its derivatives are a well-established class of compounds with a broad spectrum of biological activities, making them privileged scaffolds in medicinal chemistry and drug discovery. The indoline-2,3-dione core is a versatile pharmacophore found in numerous natural and synthetic molecules with anticancer, antimicrobial, and enzyme inhibitory properties.[1][2] The introduction of a bromine atom at the 6-position and a methyl group at the 1-position of the indole nucleus can significantly modulate the physicochemical and pharmacological properties of the parent isatin molecule. This guide provides a comprehensive overview of the fundamental properties of 6-Bromo-1-methylindoline-2,3-dione, offering insights into its synthesis, spectral characteristics, potential biological applications, and safe handling.
Physicochemical Properties
The physicochemical properties of 6-Bromo-1-methylindoline-2,3-dione are crucial for its handling, formulation, and biological activity. These properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₆BrNO₂ | [3][4] |
| Molecular Weight | 240.06 g/mol | [3] |
| CAS Number | 667463-64-1 | [3] |
| Appearance | Yellow to orange solid | [4] |
| Storage Temperature | Room Temperature, sealed in dry conditions | [4] |
| IUPAC Name | 6-bromo-1-methylindole-2,3-dione | [3] |
| Synonyms | 6-Bromo-1-methylisatin, 6-bromo-1-methyl-1H-indole-2,3-dione | [3] |
| Computed XLogP3 | 1.3 | [3] |
The presence of the bromine atom increases the molecular weight and can influence the lipophilicity of the molecule. The methyl group on the indole nitrogen removes the acidic proton present in the parent isatin, which can affect its solubility and hydrogen bonding capabilities.
Synthesis and Reactivity
The synthesis of 6-Bromo-1-methylindoline-2,3-dione can be achieved through the N-methylation of 6-bromoindoline-2,3-dione (6-bromoisatin). This is a common and effective method for preparing N-alkylated isatins.
Synthetic Workflow
Caption: Synthetic workflow for 6-Bromo-1-methylindoline-2,3-dione.
Experimental Protocol: N-Methylation of 6-Bromoisatin
This protocol is adapted from a similar synthesis of 5-bromo-1-methylindoline-2,3-dione.[1][5]
Materials:
-
6-Bromoindoline-2,3-dione (6-bromoisatin)
-
Methyl iodide (CH₃I)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 6-bromoindoline-2,3-dione (1.0 eq) in anhydrous DMF, add potassium carbonate (2.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add methyl iodide (1.2 eq) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure 6-Bromo-1-methylindoline-2,3-dione.
Causality Behind Experimental Choices:
-
Base: Potassium carbonate is a mild base used to deprotonate the acidic N-H of the isatin, facilitating the nucleophilic attack on the methyl iodide.
-
Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction.
-
Purification: Column chromatography is a standard method for purifying organic compounds, separating the desired product from unreacted starting materials and byproducts.
Spectral Analysis
¹H and ¹³C NMR Spectroscopy
The expected chemical shifts for 6-Bromo-1-methylindoline-2,3-dione are predicted based on the known data for 5-bromo-1-methylindoline-2,3-dione and 6-bromoindoline-2,3-dione.[6]
Expected ¹H NMR (400 MHz, CDCl₃) Chemical Shifts:
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | ~7.5-7.6 | d | ~8.0 |
| H-5 | ~7.3-7.4 | dd | ~8.0, ~1.5 |
| H-7 | ~7.1-7.2 | d | ~1.5 |
| N-CH₃ | ~3.2-3.3 | s | - |
Expected ¹³C NMR (100 MHz, CDCl₃) Chemical Shifts:
| Carbon | Expected Chemical Shift (δ, ppm) |
| C=O (C2, C3) | ~183, ~158 |
| C-N (C7a) | ~150 |
| C-Br (C6) | ~118-120 |
| Aromatic CH | ~110-140 |
| N-CH₃ | ~26 |
Infrared (IR) Spectroscopy
The IR spectrum of 6-Bromo-1-methylindoline-2,3-dione is expected to show characteristic absorption bands for its functional groups.[7]
Expected IR Absorption Bands (KBr, ν/cm⁻¹):
| Functional Group | Expected Wavenumber Range |
| C=O (dione) | 1720-1750 (strong, sharp) |
| C=C (aromatic) | 1600-1620 |
| C-N | 1320-1360 |
| C-Br | 500-600 |
Mass Spectrometry (MS)
The mass spectrum of 6-Bromo-1-methylindoline-2,3-dione will exhibit a characteristic isotopic pattern for bromine.[8]
Expected Mass Spectral Features:
-
Molecular Ion (M⁺): A pair of peaks of nearly equal intensity at m/z 239 and 241, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
-
Fragmentation: Common fragmentation patterns for isatins involve the loss of CO, leading to fragment ions that also exhibit the bromine isotopic pattern.
Biological Significance and Potential Applications
While specific biological data for 6-Bromo-1-methylindoline-2,3-dione is limited, the isatin scaffold is associated with a wide range of pharmacological activities.[1]
Potential as c-Src Inhibitors
Indolinone derivatives are known to be potent inhibitors of the c-Src kinase, a non-receptor tyrosine kinase that is often overexpressed in various cancers and plays a crucial role in tumor progression and metastasis.[2] The indolinone core can act as a scaffold to position functional groups that interact with the ATP-binding site of c-Src. The bromo and methyl substituents on 6-Bromo-1-methylindoline-2,3-dione can influence its binding affinity and selectivity.
Antimicrobial and Anticancer Activity
Isatin derivatives have demonstrated significant antimicrobial and cytotoxic activities.[1] The mechanism of action is often multifactorial, involving the inhibition of essential enzymes or the induction of apoptosis.
Inhibition of Bacterial Cystathionine γ-Lyase
Recent studies have highlighted 6-bromoindole derivatives as potential inhibitors of bacterial cystathionine γ-lyase, an enzyme involved in hydrogen sulfide production, which protects bacteria from oxidative stress.[9] Inhibition of this enzyme can potentiate the effects of antibiotics.
Conceptual Pathway
Caption: Potential biological targets of 6-Bromo-1-methylindoline-2,3-dione.
Safety and Handling Precautions
6-Bromo-1-methylindoline-2,3-dione is a chemical that should be handled with appropriate safety precautions in a laboratory setting.
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P310: Immediately call a POISON CENTER or doctor/physician.
Handling and Storage:
-
Use under ventilated conditions.[10]
-
Wash thoroughly after handling.[10]
-
Store in a cool, dry place away from heat and direct sunlight.[10]
-
Keep the container tightly sealed.[10]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear splash goggles.[10]
-
Hand Protection: Use chemically resistant gloves.[10]
-
Respiratory Protection: Wear an approved NIOSH respirator if exposure limits are exceeded.[10][11]
Disposal:
-
Dispose of waste materials in accordance with all applicable federal, state, and local regulations.[10]
Conclusion
6-Bromo-1-methylindoline-2,3-dione is a valuable compound for research and development in medicinal chemistry. Its synthesis is straightforward, and its physicochemical properties are well-defined. Based on the known biological activities of related isatin and 6-bromoindole derivatives, this compound holds significant potential as a scaffold for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. Further investigation into its specific biological targets and mechanisms of action is warranted.
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6-Bromo-1-methylindoline-2,3-dione | C9H6BrNO2 | CID 24971967 - PubChem. Available from: [Link]
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6-bromo-1-dodecylindoline-2, 3-dione - ChemBK. Available from: [Link]
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(PDF) 6-Bromo-1H-indole-2,3-dione hemihydrate - ResearchGate. Available from: [Link]
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